LNCaP Antiproliferative Potency: Class-Level Inference from the 1-Methyl-1H-pyrazole-5-carboxamide Series
The compound under evaluation has not been independently tested in peer-reviewed literature. However, it shares the 1-methyl-1H-pyrazole-5-carboxamide core with the series reported by Chen et al. (2021). In that study, compound H24 (carrying an optimized N-substituent) exhibited a GI₅₀ of 7.73 µM in LNCaP cells . Less-optimized N-substituents in the same series resulted in substantially higher GI₅₀ values (>30 µM), demonstrating that N-substitution is a key driver of potency. The thiophen-3-ylmethyl group represents a distinct heteroaryl-methyl substitution pattern that has not been benchmarked but could, by extrapolation, confer potency intermediate between the inactive simple-alkyl analogs and the optimized H24, depending on target complementarity .
| Evidence Dimension | Antiproliferative potency in LNCaP prostate cancer cells (GI₅₀) |
|---|---|
| Target Compound Data | Not available (no published data for CAS 1396781-82-0) |
| Comparator Or Baseline | H24 (optimized analog): GI₅₀ = 7.73 µM; Unoptimized N-alkyl analogs: GI₅₀ >30 µM |
| Quantified Difference | Extrapolation not possible — data gap identified |
| Conditions | LNCaP cell line; compound treatment duration not specified; Chen et al. 2021 |
Why This Matters
Establishes that N-carboxamide substitution is a potency-determining variable; procurement decisions must recognize that the thiophen-3-ylmethyl group is pharmacologically non-trivial and not interchangeable with simple alkyl or aryl variants.
- [1] Chen X, Xu C, Li Y, Duan X, Zhao G. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. *Bentham Science*. 2021. View Source
